REACTION_CXSMILES
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[CH2:1]([C:4]1[S:13][C:7]2[N:8]=[CH:9][N:10]=[C:11](O)[C:6]=2[CH:5]=1)[CH2:2][CH3:3].O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:11]1[C:6]2[CH:5]=[C:4]([CH2:1][CH2:2][CH3:3])[S:13][C:7]=2[N:8]=[CH:9][N:10]=1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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at reflux for 3 h
|
Duration
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3 h
|
Type
|
ADDITION
|
Details
|
The reaction was poured over ice
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |